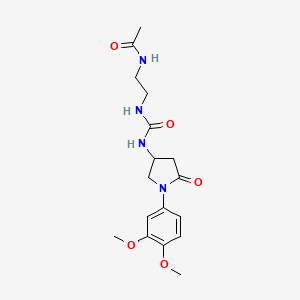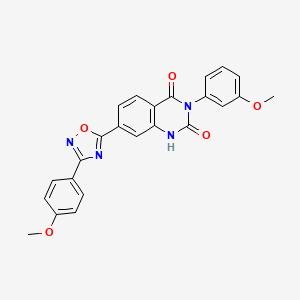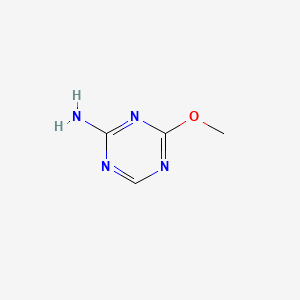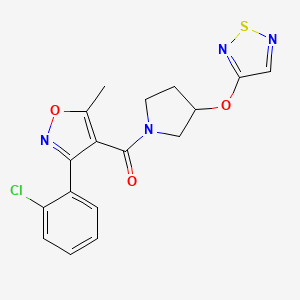![molecular formula C18H12ClFN4O2 B2996929 N-(3-chloro-4-fluorophenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 899388-24-0](/img/structure/B2996929.png)
N-(3-chloro-4-fluorophenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidine derivatives involves a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines . The introduction of a 4-methoxyphenyl group at position-7 of pyrrolo[2,3-d]pyrimidines contributes to activity enhancement .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can provide information about the presence of functional groups . The compound has characteristic IR absorption peaks at 3137 cm^-1 (NH), 1676 cm^-1 (C=O), and 1609 cm^-1 (C=N) . Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by its pyrimidine core. Pyrimidines are known to participate in a variety of reactions, including those involving their nitrogen atoms . The specific reactions that this compound undergoes would depend on the conditions and the other reactants present.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its structure and the types of atoms it contains. For example, the presence of a chlorine atom can be confirmed by an isotopic peak in the mass spectrum . The compound is a yellow solid with a melting point of 287–288 °C .Wissenschaftliche Forschungsanwendungen
Inhibitors of Met Kinase Superfamily
Compounds structurally related to the specified chemical have been identified as potent and selective inhibitors of the Met kinase superfamily. These inhibitors demonstrated significant tumor stasis in Met-dependent human gastric carcinoma models following oral administration, highlighting their potential in cancer therapy. The development of these compounds, including their pharmacokinetic and preclinical safety profiles, underscores the importance of structural modifications for enhanced solubility and selectivity in drug design (Schroeder et al., 2009).
NF-kappaB and AP-1 Gene Expression Inhibition
Another area of application involves the inhibition of NF-kappaB and AP-1 transcription factors, which play crucial roles in inflammation and cancer. Through structural activity relationship studies, researchers have improved the oral bioavailability of compounds inhibiting these transcription factors, demonstrating the significance of specific substitutions on the pyrimidine ring for activity and bioavailability (Palanki et al., 2000).
Synthesis and Antibacterial Activity
The synthesis methods for carboxamides, including those related to the given compound, have shown effective yields and potential for antibacterial applications. These methodologies highlight the broader utility of pyridopyrimidines and similar structures in developing antimicrobial agents, contributing to the fight against resistant bacterial strains (Mukaiyama et al., 1976).
Molecular Docking and Drug Design
Advanced studies involve quantum chemical calculations, Hirshfeld surface analysis, and molecular docking to explore the interactions and potential therapeutic applications of pyrimidine derivatives. These studies provide insights into the molecular conformation, intermolecular interactions, and docking with specific receptors, underscoring the versatility of these compounds in drug discovery and design (Gandhi et al., 2016).
Aromatic Polyamides and Polyimides Synthesis
Research also extends to the synthesis of aromatic polyamides and polyimides based on derivatives of pyrimidine, demonstrating applications in materials science. These compounds contribute to the development of new materials with desirable thermal and solubility properties, relevant for various industrial and technological applications (Yang & Lin, 1994).
Wirkmechanismus
Target of Action
It is known that pyrimidine derivatives, which this compound is a part of, have a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . They inhibit the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
Pyrimidines are known to exhibit their anti-inflammatory effects through their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
It is known that pyrimidines can affect a variety of biochemical pathways due to their wide range of pharmacological effects .
Pharmacokinetics
The presence of a trifluoromethyl group in a molecule can improve drug potency by lowering the pk_a of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Result of Action
It is known that pyrimidines can have a variety of effects at the molecular and cellular level due to their wide range of pharmacological effects .
Zukünftige Richtungen
Future research could focus on further exploring the pharmacological effects of this compound and its derivatives, as well as optimizing its synthesis. Detailed structure-activity relationship (SAR) analysis could provide clues for the synthesis of novel pyrimidine analogs possessing enhanced activities with minimum toxicity .
Eigenschaften
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-6-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClFN4O2/c1-23-14(17(25)21-10-5-6-13(20)12(19)8-10)9-11-16(23)22-15-4-2-3-7-24(15)18(11)26/h2-9H,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVZMVMWLSVKARY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=C1N=C3C=CC=CN3C2=O)C(=O)NC4=CC(=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-(1H-pyrazol-1-yl)ethyl)-3-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2996849.png)
![N-[(4-Methylphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-A]pyridine-6-sulfonamide](/img/structure/B2996850.png)
![3-{5-Cyclopropanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-cyclopropylpyridazine](/img/structure/B2996851.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2996853.png)


![N-[2,2-bis(furan-2-yl)ethyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2996860.png)


![N-(3-acetylphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2996865.png)
![2-(4-{[4-(4-methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-1,3-benzothiazole](/img/structure/B2996866.png)
![tert-butyl N-{8-azaspiro[4.5]decan-1-yl}carbamate](/img/structure/B2996867.png)
![N-[(4-Chlorophenyl)methyl]-3-(triazol-1-ylmethyl)azetidine-1-carboxamide](/img/structure/B2996868.png)

